molecular formula C20H21N3O2 B12275349 3-(1H-indol-3-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one

3-(1H-indol-3-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one

Cat. No.: B12275349
M. Wt: 335.4 g/mol
InChI Key: IGMHIWPEMBOHPB-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds containing a fused ring structure composed of a benzene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 1H-indole with a suitable azetidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole derivatives with reduced functional groups .

Scientific Research Applications

3-(1H-indol-3-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE
  • (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
  • N- ((1-methyl-1H-indol-3-yl)methyl)-2- (1H-pyrazol-1-yl or triazolyl)-N- (3,4,5-trimethoxyphenyl)acetamides

Uniqueness

What sets 3-(1H-indol-3-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one apart from similar compounds is its unique structural combination of an indole moiety with an azetidine ring and a pyridine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]propan-1-one

InChI

InChI=1S/C20H21N3O2/c1-14-10-16(8-9-21-14)25-17-12-23(13-17)20(24)7-6-15-11-22-19-5-3-2-4-18(15)19/h2-5,8-11,17,22H,6-7,12-13H2,1H3

InChI Key

IGMHIWPEMBOHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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